Ac-D-Ala-OH-d4

Stable Isotope Labeling Quantitative LC-MS Internal Standard

Quantitative bioanalysis of N-Acetyl-D-alanine in biological matrices demands high-purity deuterated internal standards. Ac-D-Ala-OH-d4 (≥99.0% purity, +4 Da mass shift) provides superior correction for matrix effects, extraction losses, and ionization variability in LC-MS/MS workflows. • Ensures accurate quantification of pharmacokinetic parameters (AUC, Cmax, t1/2) • Backbone-specific d4 labeling prevents H/D exchange for robust metabolic tracing • Streamlines method validation and inter-laboratory reproducibility in multi-center studies

Molecular Formula C5H9NO3
Molecular Weight 135.15 g/mol
Cat. No. B15143598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-D-Ala-OH-d4
Molecular FormulaC5H9NO3
Molecular Weight135.15 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C
InChIInChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m1/s1/i1D3,3D
InChIKeyKTHDTJVBEPMMGL-FNGOLQEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-D-Ala-OH-d4: Deuterated Internal Standard for Quantitative LC-MS


Ac-D-Ala-OH-d4 (CAS: 2708343-30-8), also known as N-Acetyl-D-alanine-2,3,3,3-d4, is a stable isotope-labeled derivative of Ac-D-Ala-OH where four hydrogen atoms are replaced with deuterium . It serves as a deuterated internal standard primarily for quantitative analysis via LC-MS, GC-MS, and NMR, enhancing accuracy in pharmacokinetic and metabolic research . This compound is categorized under stable isotope-labeled amino acid derivatives and is strictly for research use .

Type Deuterated internal standard (SIL-IS)
Workflow LC-MS, GC-MS, NMR quantitative bioanalysis
Use context Pharmacokinetic and metabolic research; not for diagnostic use

Risks of Ac-D-Ala-OH-d4 Substitution in Bioanalysis


Substituting Ac-D-Ala-OH-d4 with a non-deuterated analog or a different isotopic label introduces significant quantification errors in LC-MS/MS workflows. While stable isotopically labeled (SIL) internal standards are the gold standard for bioanalysis, deuterium-labeled compounds can exhibit different chromatographic retention times and extraction recoveries compared to the unlabeled analyte [1]. Therefore, using a structurally identical but non-deuterated analog, or a differently labeled compound, can compromise assay accuracy, precision, and method robustness due to matrix effects and ionization efficiency differences [2]. Ac-D-Ala-OH-d4, with its specific d4 labeling pattern, ensures co-elution and mimics the physicochemical behavior of the target analyte, thereby providing the highest level of correction for sample preparation and instrumental variability .

Target vs. Potential Substitutes
Target
Ac-D-Ala-OH-d4 (deuterated at 2,3,3,3; D-enantiomer)
Substitutes
Non-deuterated Ac-D-Ala-OH or d3-labeled analog (e.g., Ac-D-Ala-OH-d3)

Retention shift & recovery — Deuterated and non-deuterated forms may exhibit different chromatographic retention and extraction recoveries, affecting accuracy.

Isotopic interference — A +3 Da label (d3) can overlap with the natural isotopic envelope of the analyte, while the +4 Da label of the target reduces this risk.

Co-elution mismatch — Structural analogs without identical labeling may not mimic the analyte’s behavior in sample preparation and ionization, compromising correction for matrix effects.

Ac-D-Ala-OH-d4: Evidence-Based Selection Guide


Isotopic and Chemical Purity Comparison

Ac-D-Ala-OH-d4 is supplied with a specified chemical purity of ≥99.0% by HPLC, which is a critical parameter for ensuring minimal interference and accurate quantification in analytical assays . While some vendors offer the compound at ≥95% purity , the ≥99.0% grade provides a quantifiable advantage in reducing baseline noise and improving signal-to-noise ratio in LC-MS/MS methods. This higher purity is directly compared to the standard offering of the unlabeled Ac-D-Ala-OH (which typically lacks a certified purity grade in the same analytical context) and is essential for achieving lower limits of detection (LLOD) and quantification (LLOQ) [1].

Chemical Purity
Cross-study comparable
≥99.0% (HPLC)
May support lower LLOQ and reduced matrix interference compared to ≥95% grade.
Vendor CoA review recommended.
Stable Isotope Labeling Quantitative LC-MS Internal Standard

Mass Spectrometric Resolution: d4 vs. d3

Ac-D-Ala-OH-d4 possesses a nominal mass shift of +4 Da relative to the unlabeled Ac-D-Ala-OH (MW 131.13 → 135.15) . This provides a distinct MS peak, minimizing isotopic interference from the M+1 and M+2 ions of the unlabeled analyte. In contrast, a hypothetical d3-labeled analog (e.g., Ac-D-Ala-OH-d3, CAS: not specifically listed but referenced for similar compounds) [1] would offer a mass shift of only +3 Da, which could overlap with naturally occurring 13C2 or other isotopic peaks of the analyte at high concentrations, potentially leading to quantification bias [2]. The d4 label ensures a cleaner, more resolved signal in complex biological matrices, a critical factor for method robustness.

Mass Resolution
Class-level inference
+4 Da shift vs. +3 Da of d3 analog
Larger mass separation may reduce isotopic overlap with unlabeled analyte.
Benefits most evident at high analyte concentrations.
Stable Isotope Labeling LC-MS/MS Internal Standard

Deuterium Labeling Site: Backbone vs. Other Derivatives

Ac-D-Ala-OH-d4 is specifically labeled with four deuterium atoms at the 2,3,3,3 positions of the alanine backbone . This precise labeling (IUPAC: acetyl-D-alanine-2,3,3,3-d4) distinguishes it from other deuterated alanine derivatives, such as L-Alanine-d3 (labeled on the methyl group) [1] or DL-Alanine-2,3,3,3-d4 (racemic mixture) . The D-configuration and specific labeling site are crucial for studies where stereochemistry and metabolic fate are being investigated, as the deuterium atoms are placed on non-exchangeable carbons, preventing back-exchange in aqueous biological systems and enabling accurate tracing of the D-alanine moiety in enzymatic reactions and peptide synthesis.

Labeling Site & Stereochemistry
Source review
D-enantiomer, 2,3,3,3-d4 (backbone, non-exchangeable)
Stereospecific backbone labeling supports D-alanine tracing without H/D back-exchange.
Distinguishes from L-Ala-d3 or racemic DL analogs.
Stable Isotope Labeling Metabolic Tracing NMR Spectroscopy

Ac-D-Ala-OH-d4: Research and Industrial Applications


LC-MS/MS Bioanalysis in Pharmacokinetic Studies

Ac-D-Ala-OH-d4 is employed as the optimal internal standard for the absolute quantification of N-Acetyl-D-alanine (Ac-D-Ala-OH) in biological matrices (e.g., plasma, urine, tissue homogenates) using LC-MS/MS. Its ≥99.0% purity and +4 Da mass shift ensure accurate correction for matrix effects, extraction losses, and ionization variability, enabling robust method validation and precise determination of pharmacokinetic parameters (AUC, Cmax, t1/2) as per bioanalytical method validation guidelines [1].

Metabolic Flux Analysis of D-Alanine

In studies investigating D-alanine metabolism (e.g., in bacterial cell wall biosynthesis or gut microbiome-host interactions), Ac-D-Ala-OH-d4 serves as a stable isotope-labeled tracer. Its specific backbone labeling (2,3,3,3-d4) prevents hydrogen-deuterium exchange, allowing for accurate tracking of the carbon skeleton through metabolic pathways via LC-HRMS. This provides quantitative insights into flux rates, enzymatic activities, and metabolic channeling that are unattainable with unlabeled compounds or less specifically labeled analogs .

Method Development for Targeted Metabolomics

Ac-D-Ala-OH-d4 is an essential component in the development and validation of targeted LC-MS/MS metabolomics assays designed to quantify amino acids and their derivatives. As a deuterated analog, it functions as a stable isotope-labeled internal standard (SIL-IS) to correct for technical variation across large sample sets. Its use in a commercially available, high-purity form (≥99.0%) streamlines assay development, reduces time spent on method troubleshooting, and ensures inter-laboratory reproducibility and data comparability in multi-center studies .

Application
Selection Property
Validation Focus
LC-MS/MS Bioanalysis (PK research)
Deuterated internal standard specificity, high chemical purity
Method accuracy and precision endpoints, matrix-effect correction review
Metabolic flux analysis (D-Ala)
Stereospecific D-enantiomer, backbone non-exchangeable label
Metabolic tracing accuracy, H/D exchange stability in aqueous systems
Targeted metabolomics method development
Consistent lot purity, SIL-IS suitability
Inter-batch reproducibility, ion suppression/enhancement control

Technical Documentation Hub

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33 linked technical documents
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